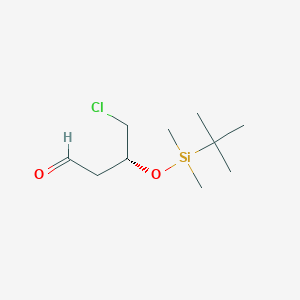

![molecular formula C16H22N4OS B2374515 3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-37-5](/img/structure/B2374515.png)

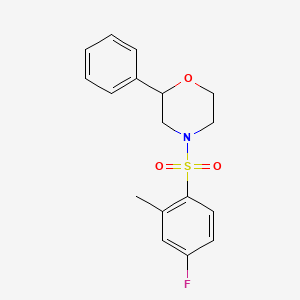

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Synthetic Methods and Structural Variations

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones (also referred to as 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones) involves various methods. Researchers have explored both starting from a preformed pyrimidine ring or a pyridine ring. These synthetic approaches are crucial for obtaining diverse structural variations of the compound .

Biological Activity and Receptor Ligands

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit biological activity due to their resemblance to nitrogen bases found in DNA and RNA. Researchers have investigated their interactions with various receptors in the body. These compounds are considered privileged heterocyclic scaffolds for drug discovery . Notably, some drugs based on similar structures have already reached the market, such as piritrexim isethionate (used in bladder and urethral cancer treatment) and pipemidic acid (an antibiotic active against certain bacteria) .

Antibacterial Properties

While specific studies on the compound “3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” are limited, related pyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated for antibacterial activity. Researchers have synthesized and tested derivatives to assess their effectiveness against Gram-negative and Gram-positive bacteria .

Enzyme Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been studied as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play essential roles in cell cycle regulation, and inhibiting them can be relevant for cancer therapy. Researchers investigate the binding affinity and selectivity of these compounds toward specific CDK isoforms .

Other Therapeutic Applications

Exploration of additional therapeutic applications is ongoing. Researchers may investigate the compound’s effects on other biological targets, such as enzymes, receptors, or signaling pathways. These studies could reveal novel applications beyond the ones mentioned above.

Propiedades

IUPAC Name |

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4OS/c21-15-13-7-5-8-17-14(13)18-16(22)20(15)12-6-11-19-9-3-1-2-4-10-19/h5,7-8H,1-4,6,9-12H2,(H,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXFERBEJSVBDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)

![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)

![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)

![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)